4-Chloro-2,5-difluoro-3-(chlorosulfonyl)benzoic acid
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Overview
Description
4-Chloro-2,5-difluoro-3-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H2Cl2F2O4S It is a derivative of benzoic acid, characterized by the presence of chloro, difluoro, and chlorosulfonyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-difluoro-3-(chlorosulfonyl)benzoic acid typically involves the chlorosulfonation of 4-Chloro-2,5-difluorobenzoic acid. The reaction is carried out by treating 4-Chloro-2,5-difluorobenzoic acid with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-difluoro-3-(chlorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives using suitable reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
Substitution: Products include various substituted benzoic acids.
Reduction: Products include sulfonamide derivatives.
Oxidation: Products include sulfonic acids.
Scientific Research Applications
4-Chloro-2,5-difluoro-3-(chlorosulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-difluoro-3-(chlorosulfonyl)benzoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(chlorosulfonyl)benzoic acid
- 3-Chlorosulfonyl-4-fluorobenzoic acid
- 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
Uniqueness
4-Chloro-2,5-difluoro-3-(chlorosulfonyl)benzoic acid is unique due to the presence of both chloro and difluoro groups on the benzene ring, which imparts distinct chemical properties. The combination of these substituents with the chlorosulfonyl group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C7H2Cl2F2O4S |
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Molecular Weight |
291.06 g/mol |
IUPAC Name |
4-chloro-3-chlorosulfonyl-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Cl2F2O4S/c8-4-3(10)1-2(7(12)13)5(11)6(4)16(9,14)15/h1H,(H,12,13) |
InChI Key |
AAZIYDTWXBAGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)S(=O)(=O)Cl)F)C(=O)O |
Origin of Product |
United States |
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